molecular formula C15H12O7 B191019 Dihydrorobinetin CAS No. 4382-33-6

Dihydrorobinetin

Cat. No.: B191019
CAS No.: 4382-33-6
M. Wt: 304.25 g/mol
InChI Key: VSJCDPYIMBSOKN-UHFFFAOYSA-N
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Description

Dihydrorobinetin is a flavonoid extractive found in Robinia pseudoacacia L., a tree widely dispersed in France . It is the most abundant flavonoid in the mature heartwood of this tree, which is known for its high natural durability . The molecular formula of this compound is C15H12O7 .


Synthesis Analysis

The extraction of this compound from Robinia pseudoacacia L. wood was optimized by evaluating various parameters such as temperature, extraction time, solvent nature, and wood/solvent mass ratio . The aim was to obtain an efficient, safe, and low-cost extraction. After extraction, this compound was purified over 95% using Centrifugal Partition Chromatography (CPC) .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an average mass of 304.252 Da and a monoisotopic mass of 304.058289 Da .


Chemical Reactions Analysis

The extraction and purification process of this compound involve chemical reactions. The extraction parameters such as temperature, extraction time, solvent nature, and wood/solvent mass ratio were optimized to ensure efficient and safe extraction . The purification process involved the use of Centrifugal Partition Chromatography (CPC) .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 304.3 . Its chemical name is (2R,3R)-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one .

Scientific Research Applications

  • Vek, Poljanšek, and Oven (2020) investigated the hydrophilic extractives in black locust stem, including dihydrorobinetin. They found that the heartwood of black locust can be a source of value-adding compounds like this compound, which showed significant variability in content across different parts of the tree (Vek, Poljanšek, & Oven, 2020).

  • Destandau et al. (2016) focused on purifying this compound from Robinia pseudoacacia wood using centrifugal partition chromatography. Their study optimized the extraction process, demonstrating the potential for sustainable and economical sourcing of this compound for bioactive components (Destandau et al., 2016).

  • Cerezo et al. (2009) identified (+)-dihydrorobinetin as a marker of vinegar aging in acacia wood. Their study found that longer contact with acacia wood leads to higher concentrations of (+)-dihydrorobinetin in vinegars, indicating its potential use for authenticity purposes (Cerezo et al., 2009).

  • Bostyn et al. (2018) optimized the extraction of this compound from black locust wood for potential industrial uses. They found conditions that lead to optimal recovery, contributing to the scalable extraction of this flavonoid (Bostyn et al., 2018).

  • Vek, Poljanšek, and Oven (2019) compared different conventional methods for extracting this compound from black locust wood. They concluded that Soxhlet extraction with aqueous acetone was the most efficient method (Vek, Poljanšek, & Oven, 2019).

  • Li et al. (2017) discussed dihydromyricetin, a flavonoid with antioxidative, anti-inflammatory, and other health-benefiting activities. Although not this compound, it provides context for the potential health applications of similar flavonoids (Li et al., 2017).

Mechanism of Action

Target of Action

Dihydrorobinetin, a natural flavonoid compound , has been found to interact with several targets. It has inhibitory properties and is structurally related to pelargonidin chloride . It has been shown to inhibit the growth of typhimurium by interfering with fatty acid synthesis and p-hydroxybenzoic acid biosynthesis in vitro .

Mode of Action

This compound’s mode of action involves binding with selenium compounds . It also inhibits the production of antimicrobial substances, including lipoxygenase, cyclooxygenase, and phospholipase A2 enzymes . Furthermore, it inhibits the expression of genes encoding for fatty acid synthase (FAS), leading to a decrease in the levels of fatty acids in cells .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in fatty acid synthesis and p-hydroxybenzoic acid biosynthesis . By inhibiting these pathways, this compound can disrupt the normal functioning of certain cells, such as typhimurium .

Pharmacokinetics

It is known that this compound has high resistance against hydroxylation and other oxidative reactions that could lead to its degradation .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the levels of fatty acids in cells due to the inhibition of fatty acid synthase . It also has inhibitory effects on the production of antimicrobial substances .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the extraction of this compound was optimized by evaluating the influence of various extraction parameters such as temperature, extraction time, solvent nature, and wood/solvent mass ratio . These factors can potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

While specific safety and hazards information for Dihydrorobinetin is not available in the sources, general safety measures for handling chemicals should be followed. This includes ensuring adequate ventilation, using safety goggles with side-shields, protective gloves, and skin and body protection .

Future Directions

Dihydrorobinetin, due to its antioxidant activity, is seen as a promising candidate for various applications in sectors like pharmaceutics, cosmetics, and phytosanitary . Its extraction from Robinia pseudoacacia L. wood represents a sustainable, local, highly available, and economical source of bioactive components .

Properties

IUPAC Name

3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c16-7-1-2-8-11(5-7)22-15(14(21)12(8)19)6-3-9(17)13(20)10(18)4-6/h1-5,14-18,20-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJCDPYIMBSOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C(=C3)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60918435
Record name 3,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4382-33-6, 93432-80-5
Record name Dihydrorobinetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093432805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC59266
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59266
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R-trans)-2,3-dihydro-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.261
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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